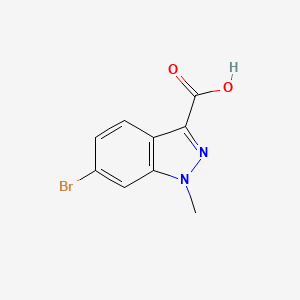

6-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-1-methylindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-12-7-4-5(10)2-3-6(7)8(11-12)9(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJAPPYKVWTEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735092 | |

| Record name | 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021859-29-9 | |

| Record name | 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1-methylindazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-1-methyl-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound belonging to the indazole class. Indazole scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors used in oncology[1][2]. This specific derivative, featuring a bromine atom and a carboxylic acid group, serves as a versatile synthetic intermediate for developing novel drug candidates[3]. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for successful drug discovery and development. These properties govern a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability and therapeutic potential.

This guide provides a senior-level perspective on the core physicochemical characteristics of this compound. It moves beyond simple data presentation to explain the causality behind experimental choices and provides validated, step-by-step protocols for determining these essential parameters in a research setting.

Chemical Identity and Molecular Structure

The structural integrity and identity of a compound are the foundation of all subsequent analysis.

-

IUPAC Name: this compound[4]

The molecule consists of a bicyclic indazole core, methylated at the N1 position. A carboxylic acid group is attached at position 3, and a bromine atom is substituted at position 6. These functional groups are key determinants of the molecule's chemical reactivity and physical behavior.

Core Physicochemical Properties

The following table summarizes key computed and experimental physicochemical parameters, which collectively provide a predictive profile of the molecule's behavior in biological systems.

| Property | Value | Source |

| Molecular Weight | 255.07 g/mol | [5][6] |

| Predicted Boiling Point | 436.5 ± 25.0 °C | [7] |

| Predicted Density | 1.79 ± 0.1 g/cm³ | [7] |

| XLogP3 (Lipophilicity) | 2.1 | [7] |

| Polar Surface Area (PSA) | 55.1 Ų | [7] |

| Melting Point | Not available; requires experimental determination. The parent, Indazole-3-carboxylic acid, melts at 266-270 °C.[8] | N/A |

Experimental Determination of Key Physicochemical Properties

Theoretical predictions provide a valuable starting point, but empirical data is the gold standard in drug development. The following sections detail the rationale and methodology for determining the most critical physicochemical properties.

Melting Point Determination

Expertise & Rationale: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, defined melting range is characteristic of a pure compound, whereas impurities typically depress the melting point and broaden the range[9]. The capillary method is the pharmacopeial standard, valued for its reproducibility and requirement for only a small amount of sample[10].

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol:

-

Preparation:

-

Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, and 7.4) to assess pH-dependent solubility.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[11]

-

Seal the vials and place them in a shaker bath at a controlled temperature (typically 25°C or 37°C).

-

Agitate the samples for a sufficient period (24 to 48 hours) to ensure equilibrium is reached between the solid and dissolved states.[12]

-

-

Sample Processing:

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration through a 0.22 µm filter is the most robust method.

-

-

Quantification:

-

Analyze the concentration of the compound in the clear filtrate using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standard solutions of the compound of known concentration to ensure accurate quantification.

-

The measured concentration represents the equilibrium solubility at that specific pH and temperature.

-

Acidity Constant (pKa) Determination

Expertise & Rationale: The pKa is the pH at which a molecule's ionizable group is 50% protonated and 50% deprotonated. For this compound, the carboxylic acid group is the primary acidic center. The pKa value is critical for predicting its charge state in different physiological compartments (e.g., stomach vs. intestine), which directly impacts solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate and standard method for measuring pKa.[13] It involves monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added incrementally.[14][15]

Workflow for pKa Determination via Potentiometric Titration

Sources

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound 97% | CAS: 1021859-29-9 | AChemBlock [achemblock.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemscene.com [chemscene.com]

- 7. echemi.com [echemi.com]

- 8. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. thinksrs.com [thinksrs.com]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

Spectroscopic Profile of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid: A Technical Guide

Introduction

6-Bromo-1-methyl-1H-indazole-3-carboxylic acid, a halogenated heterocyclic compound, represents a key structural motif in medicinal chemistry and drug discovery. Its rigid bicyclic core, substituted with both electron-withdrawing (bromo, carboxylic acid) and electron-donating (N-methyl) groups, offers a versatile scaffold for the development of novel therapeutic agents. Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds, necessitating a thorough understanding of their spectroscopic properties. This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of these spectra is grounded in fundamental principles and supported by comparative data from closely related analogues and established literature, ensuring a robust and reliable characterization.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of atoms and functional groups in this compound gives rise to a distinct spectroscopic fingerprint. Understanding the interplay between the molecular structure and the expected spectral features is crucial for accurate data interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the individual atoms.

Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra of the title compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and the acidic proton is often observed as a broad singlet.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift, which is characteristic for this functional group. |

| ~8.1 | doublet | 1H | H-4 | This proton is adjacent to the electron-withdrawing carboxylic acid group and the fused ring system, leading to a downfield shift. It will likely appear as a doublet due to coupling with H-5. |

| ~7.9 | doublet | 1H | H-7 | The proton at position 7 is expected to be a doublet due to coupling with H-5. Its chemical shift is influenced by the adjacent nitrogen and the bromine atom further down the ring. |

| ~7.5 | doublet of doublets | 1H | H-5 | This proton will be split by both H-4 and H-7, resulting in a doublet of doublets. |

| ~4.1 | singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom will appear as a singlet in the downfield region for a methyl group due to the influence of the aromatic ring system. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum. |

| ~141 | C-7a | This is a quaternary carbon at the fusion of the two rings, and its chemical shift is influenced by the adjacent nitrogen atom. |

| ~140 | C-3 | The carbon atom bearing the carboxylic acid group will be significantly downfield. |

| ~133 | C-3a | Another quaternary carbon at a ring junction. |

| ~128 | C-5 | Aromatic CH carbon. |

| ~124 | C-4 | Aromatic CH carbon, influenced by the adjacent carboxylic acid group. |

| ~118 | C-6 | The carbon atom directly attached to the bromine will be shifted to this region due to the heavy atom effect. |

| ~112 | C-7 | Aromatic CH carbon. |

| ~36 | N-CH₃ | The N-methyl carbon appears in the aliphatic region but is deshielded by the nitrogen and the aromatic system. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is the most convenient and requires minimal sample preparation. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad | O-H stretch | The carboxylic acid O-H bond exhibits a very broad absorption due to hydrogen bonding. |

| ~3050 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the aromatic ring. |

| ~2950 | Weak | Aliphatic C-H stretch | Stretching vibration of the C-H bonds in the N-methyl group. |

| ~1700 | Strong | C=O stretch | The carbonyl group of the carboxylic acid will show a strong, sharp absorption band. |

| 1600-1450 | Medium | C=C and C=N stretches | Aromatic ring and indazole ring stretching vibrations. |

| ~1300 | Medium | C-N stretch | Stretching vibration of the bond between the aromatic ring and the nitrogen atom. |

| ~1200 | Strong | C-O stretch | Stretching vibration of the C-O single bond in the carboxylic acid group. |

| Below 800 | Medium-Strong | C-Br stretch, C-H out-of-plane bending | The C-Br stretch and out-of-plane bending of the aromatic C-H bonds are expected in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a strong signal for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Electron ionization (EI) would lead to more extensive fragmentation, which can also be useful for structural elucidation.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Tandem MS (MS/MS): To gain further structural information, the molecular ion can be isolated and fragmented in the mass spectrometer (collision-induced dissociation, CID), and the masses of the resulting fragment ions are measured.

Predicted Mass Spectrum and Fragmentation

The nominal molecular weight of this compound (C₉H₇BrN₂O₂) is 254/256 g/mol , with the two major peaks in a roughly 1:1 ratio due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Key Predicted Fragments (EI-MS):

-

m/z 254/256 (M⁺˙): The molecular ion peak.

-

m/z 209/211: Loss of a carboxyl group (-COOH, 45 Da). This is a common fragmentation pathway for carboxylic acids.

-

m/z 130: Loss of Br and COOH.

-

m/z 103: Further fragmentation of the indazole ring.

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed interpretation, offer researchers, scientists, and drug development professionals the necessary tools to confidently verify the structure and purity of this important chemical entity. The synergistic use of these analytical techniques ensures the high level of scientific integrity required in modern chemical research and development.

References

-

Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. [Link]

-

Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole. Retrieved from [Link]

The Biological Versatility of 6-Bromo-1-methyl-1H-indazole-3-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Executive Summary

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, highly versatile subclass: derivatives of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid. We explore the strategic rationale behind its design, detailing the synthetic pathways for its derivatization, and delve into the significant biological activities exhibited by its analogues, including anticancer, anti-inflammatory, and ion channel modulating properties. This document serves as a technical resource for researchers, providing not only a synthesis of the current state of knowledge but also actionable experimental protocols and structure-activity relationship (SAR) insights to guide future drug development efforts.

Introduction: The Indazole Scaffold in Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical science, and among them, the indazole ring system is particularly prominent.[1][3] Comprising a fused benzene and pyrazole ring, this aromatic structure is a bioisostere of indole and exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, antibacterial, and anti-HIV effects.[1][3][4] Marketed drugs such as the antiemetic Granisetron, the kinase inhibitor Pazopanib, and the non-steroidal anti-inflammatory Bendazac all feature the indazole core, underscoring its therapeutic relevance.[1][2][3]

The subject of this guide, This compound , is a strategically designed scaffold for chemical library development. Its key features are:

-

The 1H-Indazole Core: The thermodynamically stable tautomer that forms the foundation for a wide range of biological activities.[1][4]

-

A Bromine Atom at the 6-Position: This halogen serves multiple purposes. It enhances lipophilicity, can form crucial halogen bonds with biological targets, and acts as a versatile synthetic handle for further modifications via cross-coupling reactions.

-

An N-Methyl Group at the 1-Position: N-alkylation is a common medicinal chemistry strategy to block metabolic N-dealkylation, improve cell permeability, and fine-tune binding interactions by eliminating a hydrogen bond donor.

-

A Carboxylic Acid at the 3-Position: This functional group is an essential anchor for derivatization, most commonly through amide bond formation, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties.[5][6]

This combination of features makes the parent molecule an ideal starting point for generating novel drug candidates across various therapeutic areas.

Synthetic Strategies for Derivatization

The primary route to exploring the biological potential of the this compound core is through the synthesis of a diverse library of amide derivatives. This process involves the activation of the carboxylic acid followed by coupling with a wide array of primary or secondary amines.

General Experimental Protocol: Amide Coupling

The following protocol describes a robust and widely used method for synthesizing 1H-indazole-3-carboxamides, adapted from established literature procedures.[7][8] This method utilizes common peptide coupling reagents to ensure high yields and purity.

Rationale: The choice of a coupling agent like EDC in combination with an activator like HOBt is critical. EDC (a water-soluble carbodiimide) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this unstable intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and reacts efficiently with the incoming amine. The tertiary amine base (TEA) acts as a proton scavenger, neutralizing the HCl salt of EDC and the acid formed during the reaction, thereby driving the equilibrium towards product formation.[8]

Step-by-Step Methodology:

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask maintained under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

-

To this solution, add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents).

-

Add triethylamine (TEA) (3.0 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature (20-25°C) for 15-20 minutes. Successful activation is the critical self-validating step before proceeding.

-

-

Amine Addition:

-

Add the desired substituted primary or secondary amine (1.0-1.1 equivalents) to the activated mixture.

-

Continue stirring at room temperature for 4-8 hours.

-

-

Work-up and Purification:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with a 10% sodium bicarbonate solution and brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

-

Workflow for Synthesis and Derivatization

The following diagram illustrates the logical flow from the core acid to a library of diverse amide derivatives.

Key Biological Activities of Derivatives

While data on the parent acid is limited, extensive research on its close analogues, particularly amide derivatives, reveals significant therapeutic potential. The functionalization at the 3-position is paramount for eliciting these biological responses.

Anticancer and Antiangiogenic Activity

A compelling body of evidence supports the role of 6-bromo-1H-indazole derivatives as potent anticancer agents.[2][9] Studies on a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides (structurally very similar to derivatives of our core) demonstrated significant cytotoxic effects against various human cancer cell lines.[2][9]

Mechanism of Action: The anticancer effects are often linked to the inhibition of key signaling pathways involved in tumor growth and vascularization. For instance, certain indazole derivatives are known inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Pim kinases, both of which are critical in cancer cell proliferation and survival.[1] Furthermore, specific derivatives have been shown to potently inhibit the production of proangiogenic cytokines such as TNF-α and VEGF, thereby restricting tumor blood supply.[9]

Quantitative Data Summary: The following table summarizes the cytotoxic activity of representative 6-bromo-indazole amide derivatives against human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM)[9] |

| 11c | HEP3BPN 11 (Liver) | > Methotrexate |

| 11d | HEP3BPN 11 (Liver) | > Methotrexate |

| 11n | - | Significant OH radical scavenging |

| 11a | - | Significant SOR scavenging |

Data synthesized from studies on structurally related 6-bromo-1-cyclopentyl-1H-indazole-4-carboxamides.[9]

CRAC Channel Blockade and Anti-inflammatory Effects

A novel and highly significant activity identified for indazole-3-carboxamides is the potent and selective blockade of Calcium-Release Activated Calcium (CRAC) channels.[5] These channels are crucial for calcium signaling in various cell types, particularly immune cells like mast cells.

Mechanism of Action: In mast cells, activation by an antigen triggers the depletion of intracellular calcium stores, which in turn opens CRAC channels on the cell surface. The resulting influx of extracellular Ca²⁺ is the critical signal for degranulation—the release of pro-inflammatory mediators like histamine—and the synthesis of cytokines. By blocking these channels, indazole-3-carboxamide derivatives can effectively halt this inflammatory cascade at its source.[5]

One study demonstrated that a representative indazole derivative, 12d , potently inhibits mast cell degranulation, the release of pro-inflammatory cytokines, and the Ca²⁺-dependent nuclear translocation of the transcription factor NFAT.[5] The structure-activity relationship revealed that an isomeric "reversed" amide linker (-CO-NH-Ar) was crucial for high potency, with the most active compounds exhibiting IC₅₀ values in the sub-micromolar range.[5]

Structure-Activity Relationship (SAR) Insights

Analysis of the available data provides key insights for guiding the design of more potent and selective derivatives:

-

The Amide Moiety is Critical: The nature of the substituent on the amide nitrogen profoundly influences biological activity. For CRAC channel blockers, aryl amines, particularly those with specific fluorine substitution patterns (e.g., 2,6-difluorophenyl), were found to be optimal.[5]

-

Linker Orientation Matters: For CRAC channel inhibition, the indazole-CO-NH-Ar orientation was significantly more potent than the indazole-NH-CO-Ar arrangement, highlighting the importance of the hydrogen bond donating capacity of the amide N-H and the spatial orientation of the aryl group.[5]

-

The 6-Bromo Group: This substituent is consistently present in highly active anticancer and antiangiogenic compounds, suggesting it plays a key role in target binding, potentially through hydrophobic or halogen-bonding interactions.[9] It also provides a site for further synthetic elaboration to probe deeper into target binding pockets.

Conclusion and Future Directions

Derivatives of this compound represent a rich and versatile chemical class with demonstrated potential in oncology and immunology. The core scaffold is synthetically tractable, and the 3-carboxamide position serves as an excellent handle for systematically tuning biological activity.

Future research should focus on several key areas:

-

Library Expansion: Synthesizing broader libraries of amides with diverse aliphatic, aromatic, and heterocyclic amines to further probe SAR.[3]

-

Mechanism of Action Studies: Elucidating the specific molecular targets (e.g., kinases, receptors) for the most potent anticancer compounds.

-

Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

-

Exploration of Other Therapeutic Areas: Given the broad activity of indazoles, screening potent derivatives against other targets, such as those for neurodegenerative or infectious diseases, is a logical next step.[1][3]

By leveraging the foundational knowledge outlined in this guide, drug discovery professionals can effectively harness the therapeutic potential of this promising chemical scaffold.

References

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

- The Crucial Role of Indazole Derivatives in Pharmaceutical Synthesis.

- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.

- The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Semantic Scholar.

- Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic...

- What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Shaanxi Bloom Tech Co., Ltd..

- 6-Bromo-1H-indazole-3-carboxylic acid. Chem-Impex.

- (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.

- What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?. Shaanxi Bloom Tech Co., Ltd..

- Methods for the preparation of indazole-3-carboxylic acid and n-(s).

- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros

- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv

- Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- 6-Bromo-1H-indazole-3-carboxylic acid. BLD Pharm.

- CAS 1021859-29-9 this compound. Alfa Chemistry.

- Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides. Benchchem.

- Indazole – Knowledge and References. Taylor & Francis.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bloomtechz.com [bloomtechz.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents | Semantic Scholar [semanticscholar.org]

A Technical Guide to Determining the Solubility Profile of 6-Bromo-1-methyl-1H-indazole-3-carboxylic Acid in Common Organic Solvents

Abstract

This guide provides a comprehensive framework for characterizing the solubility of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid, a compound of interest in drug discovery and development. In the absence of extensive public data, this document outlines the fundamental principles of solubility, presents a robust experimental protocol for its determination using the shake-flask method, and discusses the interpretation of results. It is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodology required to generate a reliable solubility profile for this and similar novel compounds.

Introduction: Understanding the Analyte

This compound is a heterocyclic compound featuring an indazole core, a bromine substituent, a methyl group, and a carboxylic acid moiety. Its chemical structure (Figure 1) suggests a molecule with mixed polarity.

-

Physicochemical Properties:

The presence of the carboxylic acid group suggests the potential for hydrogen bonding and solubility in polar, protic solvents.[3] Conversely, the brominated indazole core contributes to its lipophilicity, which may confer solubility in less polar or non-polar organic solvents. The predicted XLogP3 value of 2.1 indicates a moderate degree of lipophilicity. This structural duality makes a systematic solubility assessment essential for applications in synthesis, purification, formulation, and biological screening.

Figure 1: Chemical Structure of this compound

(Image of the chemical structure would be placed here in a full whitepaper)

Theoretical Framework: The Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like".[4][5][6] This means that substances with similar intermolecular forces are more likely to be soluble in one another.[7][8] The key factors influencing solubility include:

-

Polarity: Polar solutes dissolve best in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[3][4][5][7] The carboxylic acid group makes our target molecule polar, while the brominated aromatic system provides non-polar character.

-

Hydrogen Bonding: The ability of the carboxylic acid group to act as both a hydrogen bond donor and acceptor will significantly enhance its solubility in protic solvents like alcohols.[4]

-

Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps overcome the lattice energy of the solid and the intermolecular forces of the solvent.[3][9][10]

-

Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[3][9]

The interplay of these factors will determine the solubility profile of this compound across a spectrum of organic solvents.

Caption: Factors influencing the solubility of the target compound.

Experimental Determination of Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[11] It involves agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selection of organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO), Toluene, Heptane

-

Analytical balance

-

Scintillation vials or screw-cap tubes (e.g., 2-4 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Protocol: The Shake-Flask Method

The following protocol is a self-validating system designed for accuracy and reproducibility.

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of this compound (e.g., 5-10 mg) to a pre-weighed vial. The key is to have undissolved solid remaining at the end of the experiment.

-

Record the exact mass of the compound added.

-

Add a precise volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.[12]

-

Securely cap the vials. Prepare each solvent in triplicate for statistical validity.

Step 2: Equilibration

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[13] For compounds that are slow to dissolve, 48-72 hours may be necessary. Visual inspection should confirm that excess solid remains.

Step 3: Phase Separation

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the solid settle.

-

To ensure complete removal of undissolved particulates, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

Step 4: Sample Analysis

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Precisely dilute the filtered supernatant with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis spectroscopy method. A calibration curve must be generated using standards of known concentration.

Step 5: Calculation Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis, mg/mL) x (Dilution Factor)

Caption: Experimental workflow for the Shake-Flask solubility determination.

Data Presentation and Interpretation

The quantitative results should be summarized in a clear, tabular format. It is also useful to include a qualitative descriptor based on standard pharmacopeia definitions.

Table 1: Illustrative Solubility Profile of this compound at 25 °C (Note: The following data are hypothetical and for illustrative purposes only.)

| Solvent | Type | Dielectric Constant (Approx.) | Solubility (mg/mL) | USP Classification |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47.2 | > 100 | Very Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | ~ 50 | Freely Soluble |

| Acetone | Polar Aprotic | 21.0 | ~ 35 | Freely Soluble |

| Methanol | Polar Protic | 32.7 | ~ 20 | Soluble |

| Ethanol | Polar Protic | 24.6 | ~ 15 | Soluble |

| Acetonitrile | Polar Aprotic | 37.5 | ~ 5 | Sparingly Soluble |

| Toluene | Non-polar | 2.4 | < 1 | Slightly Soluble |

| Heptane | Non-polar | 1.9 | < 0.1 | Practically Insoluble |

Interpretation: The hypothetical data suggest high solubility in polar aprotic solvents like DMSO and THF, likely due to strong dipole-dipole interactions. Good solubility in polar protic solvents like methanol and ethanol is expected due to hydrogen bonding with the carboxylic acid group. The lower solubility in non-polar solvents like toluene and heptane would indicate that the polar characteristics of the molecule dominate its solubility behavior.

Conclusion

This guide provides a robust scientific and logical framework for determining the solubility profile of this compound. By combining a sound theoretical understanding of molecular interactions with a meticulous experimental protocol like the shake-flask method, researchers can generate the high-quality, reliable data essential for advancing drug development and chemical research. The outlined procedures ensure a self-validating system, promoting scientific integrity and reproducibility.

References

- Vertex AI Search. (n.d.). Solubility and Polarity.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- AAT Bioquest. (2022, April 18). What factors affect solubility?.

- Abraham Entertainment. (2025, November 16). Solubility Of Polar Compounds: Unraveling The Secrets.

- Labclinics. (2020, November 16). Solubility factors when choosing a solvent.

- Alfa Chemistry. (n.d.). CAS 1021859-29-9 this compound.

- Echemi. (n.d.). Buy 1H-Indazole-3-carboxylic acid, 6-bromo-1-methyl-.

- YouTube. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility?.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?.

- BioAssay Systems. (n.d.). Shake Flask Method Summary.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- BYJU'S. (n.d.). Factors Affecting Solubility.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Unknown Source. (n.d.). Factors affecting solubility.

- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. echemi.com [echemi.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Solubility factors when choosing a solvent [labclinics.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 10. byjus.com [byjus.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. researchgate.net [researchgate.net]

- 13. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to 6-Bromo-1-methyl-1H-indazole-3-carboxylic Acid (CAS No. 1021859-29-9) for Drug Discovery Professionals

This guide provides a comprehensive overview of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid, a key building block in modern medicinal chemistry. We will delve into its chemical properties, safety data, and, most importantly, its strategic application in the synthesis of targeted therapeutics, supported by experimental insights and protocols.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in drug discovery, renowned for its ability to mimic the purine core and engage in critical hydrogen bonding interactions with various biological targets. This bicyclic heteroaromatic system is a cornerstone in the development of a wide array of therapeutic agents, demonstrating activities ranging from anti-inflammatory to potent anticancer effects. The specific compound, this compound, has emerged as a particularly valuable intermediate. The bromine atom at the 6-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse functionalities to explore structure-activity relationships (SAR). Simultaneously, the carboxylic acid at the 3-position provides a convenient point for amide bond formation, a common strategy to enhance pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1021859-29-9 | [1][2] |

| Molecular Formula | C₉H₇BrN₂O₂ | [1][2] |

| Molecular Weight | 255.07 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥97% | [2] |

| Predicted Boiling Point | 436.5 ± 25.0 °C | [3] |

| Predicted Density | 1.79 ± 0.1 g/cm³ | [3] |

| XLogP3 | 2.1 | [3] |

Safety and Handling

As with any active chemical reagent, proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification:

-

Acute Effects: This compound is an irritant and may be harmful if ingested or inhaled. It can cause irritation to the mucous membranes and upper respiratory tract.[1]

-

Toxicological Data: To the best of current knowledge, the toxicological properties of this product have not been fully investigated.[1]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear protective safety goggles.[1]

-

Skin Protection: Wear chemical-resistant gloves, protective clothing, and chemical-resistant boots.[1]

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust or vapor.[1]

Storage and Incompatibilities:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1][2]

-

Incompatibilities: Avoid strong oxidizing agents, as well as strong acids and bases.[1]

First Aid Measures:

-

In case of eye contact: Immediately rinse with clean, running water for at least 15 minutes, keeping the eyes open. Seek medical attention.[1]

-

In case of skin contact: Wash the affected area with generous quantities of running water and non-abrasive soap. Seek medical attention.[1]

-

If inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

Application in the Synthesis of Bioactive Molecules

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its strategic placement of functional groups allows for sequential and regioselective modifications, making it a valuable tool in the medicinal chemist's arsenal.

A Building Block for Kinase and GPX4 Inhibitors

Recent patent literature highlights the use of this compound in the synthesis of novel kinase inhibitors, such as those targeting VEGFR-2, a key mediator of angiogenesis in cancer.[1] Furthermore, it has been employed in the development of Glutathione Peroxidase 4 (GPX4) inhibitors, which are under investigation for their potential to induce ferroptosis, a form of programmed cell death, in cancer cells.[2]

The general synthetic strategy involves leveraging the carboxylic acid for amide coupling to introduce a desired pharmacophore, while the bromo-substituent can be utilized for further diversification through cross-coupling reactions.

Synthetic utility of the core scaffold.

Experimental Protocol: Amide Coupling

The following is a representative, step-by-step protocol for the amide coupling of this compound with a primary amine. This procedure is based on established methods for indazole carboxamide synthesis.[4][5]

Materials:

-

This compound

-

Desired primary amine (1.0 equivalent)

-

1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

-

Triethylamine (TEA) (3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.

-

To this solution, add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents).

-

Add triethylamine (3.0 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired primary amine (1.0 equivalent) to the reaction mixture.

-

Continue to stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide.

Step-by-step amide coupling workflow.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its versatile functional groups provide a platform for the synthesis of a diverse range of bioactive molecules, particularly in the realm of oncology. A thorough understanding of its properties, handling requirements, and synthetic applications is essential for researchers and drug development professionals seeking to leverage the potential of the indazole scaffold in their therapeutic programs.

References

- 1. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 2. WO2024073560A2 - Nouveaux inhibiteurs de gpx4 et leurs utilisations - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. 6-Bromo-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0358903A2 - Indazole-3-carboxylic acid derivatives - Google Patents [patents.google.com]

Potential therapeutic targets of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid

An In-Depth Technical Guide to Identifying the Therapeutic Targets of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[1] this compound, a specific derivative of this class, presents a promising starting point for drug discovery. However, its precise molecular targets remain to be elucidated. This technical guide provides a comprehensive, scientifically-grounded strategy for the identification, validation, and functional characterization of the therapeutic targets of this compound. We present a phased experimental workflow, beginning with unbiased chemical proteomics for target discovery, followed by rigorous biophysical and cell-based assays for validation. Detailed, step-by-step protocols are provided for key methodologies, with an emphasis on the causal logic behind experimental choices to ensure robust and reproducible outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to unravel the mechanism of action of novel small molecules.

Introduction: The Therapeutic Potential of the Indazole Scaffold

Indazole-containing compounds are a cornerstone of modern pharmacology, demonstrating a wide spectrum of therapeutic applications including anticancer, anti-inflammatory, and neuroprotective activities.[1][2] The planar, bicyclic aromatic system of the indazole ring, with its two nitrogen atoms, is adept at forming key hydrogen bond interactions within the active sites of proteins, making it a versatile pharmacophore.[3][4] Notably, several successful oncology drugs, such as Axitinib and Pazopanib, are kinase inhibitors built around an indazole core, highlighting the scaffold's utility in targeting this critical enzyme class.[3]

This compound incorporates specific chemical features—a bromine atom at position 6, a methyl group at position 1, and a carboxylic acid at position 3—that modulate its physicochemical properties and potential target interactions. While public data on this specific molecule is limited, its structural similarity to known bioactive agents strongly suggests it may interact with key regulators of cellular signaling. This guide outlines a systematic approach to definitively identify these molecular targets.

A Phased Strategy for Target Identification and Validation

A successful target identification campaign requires a multi-faceted approach that progresses from broad, unbiased screening to highly specific validation experiments.[5] This ensures that initial "hits" are rigorously vetted to eliminate false positives and to build a compelling case for a specific mechanism of action.[6][7] Our proposed strategy is divided into three distinct phases: Target Discovery, Biophysical Validation, and Cellular/Functional Characterization.

Figure 1: A comprehensive workflow for target identification and validation, progressing from discovery to functional characterization.

Phase 1: Unbiased Target Discovery via Chemical Proteomics

The initial step is to identify which proteins from a complex biological mixture physically interact with the compound. Affinity-based pull-down methods are a powerful tool for this purpose, using an immobilized version of the small molecule as "bait" to capture its binding partners.[8][9]

Protocol 3.1: Affinity Chromatography-Mass Spectrometry (AC-MS)

Causality: This protocol is designed to isolate proteins that bind directly to this compound. By covalently linking the compound to a solid support, we can physically separate its binding partners from the thousands of other proteins in a cell lysate. Including a competitive elution step with the free compound is a self-validating mechanism to distinguish specific binders from non-specific matrix interactors.

Methodology:

-

Ligand Immobilization:

-

Activate N-hydroxysuccinimide (NHS)-activated Sepharose beads according to the manufacturer's protocol.

-

Covalently couple this compound to the beads via its carboxylic acid group in a suitable buffer (e.g., coupling buffer pH 7.5). Allow the reaction to proceed for 2-4 hours at room temperature.

-

Quench any remaining active NHS esters with a blocking agent like Tris or ethanolamine.

-

Wash the beads extensively to remove all non-covalently bound compound, creating the affinity matrix. Prepare a control matrix using the blocking agent alone.

-

-

Cell Lysate Preparation:

-

Select a human cell line relevant to a hypothesized activity (e.g., a cancer cell line for oncology).

-

Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) to preserve native protein conformations.

-

Clarify the lysate by high-speed centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove insoluble debris.

-

-

Affinity Pull-Down:

-

Incubate the clarified lysate with the affinity matrix and the control matrix for 2-3 hours at 4°C with gentle rotation.

-

Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Identification:

-

Elute specifically bound proteins by incubating the beads with an excess of free this compound (e.g., 100 µM) for 1 hour. This competitive elution is highly specific.

-

Collect the eluate, concentrate it, and separate the proteins via SDS-PAGE.

-

Visualize protein bands unique to the affinity matrix eluate (compared to the control) using a sensitive stain like silver stain or SYPRO Ruby.

-

Excise these unique bands and subject them to in-gel tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification.

-

Phase 2: Biophysical Validation of Direct Binding

Proteins identified via AC-MS are considered candidate targets. The next critical phase is to validate the direct binding interaction using label-free biophysical techniques and to quantify the binding parameters, which are essential for understanding the compound's potency.[10]

Protocol 4.1: Surface Plasmon Resonance (SPR) for Kinetic Analysis

Causality: SPR provides real-time, quantitative data on the kinetics (on-rate and off-rate) and affinity of the interaction. This confirms the binding is not an artifact of the discovery system and provides a dissociation constant (KD), a key metric for ranking drug candidates.

Methodology:

-

Protein Immobilization: Covalently immobilize the purified recombinant candidate protein onto a sensor chip (e.g., a CM5 chip via amine coupling).

-

Binding Measurement: Flow a series of concentrations of this compound across the chip surface.

-

Data Analysis: Monitor the change in response units to generate sensorgrams. Fit this data to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

| Parameter | Description | Significance in Drug Discovery |

| ka (M⁻¹s⁻¹) | Association Rate Constant | Measures how quickly the compound binds to its target. |

| kd (s⁻¹) | Dissociation Rate Constant | Measures the stability of the compound-target complex. A slow kd often leads to prolonged target engagement. |

| KD (M) | Dissociation Constant (kd/ka) | A measure of binding affinity. Lower KD values (e.g., nanomolar range) indicate higher affinity and potency. |

Table 1: Key Biophysical Parameters Determined by SPR.

Protocol 4.2: Isothermal Titration Calorimetry (ITC)

Causality: ITC is the gold standard for measuring the thermodynamics of binding.[10] It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile (ΔH, ΔS) and an independent confirmation of the binding affinity (KD) and stoichiometry (n).

Methodology:

-

Sample Preparation: Place the purified target protein in the ITC sample cell and the compound in the titration syringe, both in identical, degassed buffer.

-

Titration: Perform a series of small, precise injections of the compound into the protein solution.

-

Data Analysis: Measure the heat change after each injection. Integrate the resulting peaks and fit the data to a binding isotherm to calculate KD, n, ΔH, and ΔS.

Phase 3: Cellular and Functional Target Validation

Confirming a biophysical interaction is necessary but not sufficient. The final phase is to demonstrate that the compound engages its target in a cellular environment and modulates its function, leading to a measurable physiological outcome.[11][12]

Figure 2: Conceptual diagram illustrating the inhibition of a kinase signaling pathway by the compound, preventing substrate phosphorylation.

Protocol 5.1: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA assesses target engagement within intact cells. The principle is that a protein becomes more thermally stable when bound to a ligand. By heating cell lysates treated with the compound and measuring the amount of soluble protein remaining, we can confirm the compound is binding to its intended target in its native environment.

Methodology:

-

Treat intact cells with the compound or a vehicle control.

-

Heat aliquots of the cells across a range of temperatures.

-

Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature using Western Blot. A shift to a higher melting temperature in the compound-treated samples indicates target engagement.

Protocol 5.2: Downstream Pathway Analysis

Causality: If the target is an enzyme like a kinase, its inhibition should lead to a measurable change in the activity of its downstream pathway.

Methodology:

-

Western Blot: Treat cells with increasing concentrations of the compound. Lyse the cells and perform a Western Blot using an antibody specific for the phosphorylated form of a known substrate of the target kinase. A dose-dependent decrease in phosphorylation confirms functional inhibition of the target.

Conclusion and Future Outlook

The systematic framework presented in this guide provides a robust pathway for the deconvolution of the therapeutic targets of this compound. By progressing from unbiased discovery to rigorous biophysical and cellular validation, researchers can build a high-confidence profile of the compound's mechanism of action. Successful identification and validation of a druggable target will pave the way for subsequent lead optimization, in vivo efficacy studies in relevant disease models, and ultimately, the potential development of a novel therapeutic agent.

References

-

Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). European Pharmaceutical Review. [Link]

-

Target Identification and Validation (Small Molecules). University College London. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. Semantic Scholar. [Link]

-

Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. [Link]

-

Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. [Link]

-

Therapeutic and synthetic approach towards indazole. Hilaris Publisher. [Link]

-

Validation guidelines for drug-target prediction methods. Helda. [Link]

-

Validation guidelines for drug-target prediction methods. (2024). Expert Opinion on Drug Discovery. [Link]

-

Full article: Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. [Link]

-

Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (2022). International Journal of Molecular Sciences. [Link]

-

Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). Current Pharmaceutical Design. [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 5. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. [PDF] Target identification of small molecules: an overview of the current applications in drug discovery | Semantic Scholar [semanticscholar.org]

- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action for Novel 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid-based Compounds

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1][2] Compounds such as Axitinib and Pazopanib have validated the therapeutic potential of this heterocyclic motif, primarily through the inhibition of protein kinases that drive cancer progression.[1][3] This guide presents a comprehensive, field-proven framework for the systematic investigation of the mechanism of action (MoA) for novel compounds based on the 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid core. We will move beyond a simple listing of protocols to provide a strategic and logical workflow, explaining the causality behind each experimental choice. This document is designed to empower researchers to generate a robust and self-validating data package, suitable for advancing a lead compound through the drug discovery pipeline.

| Foundational Strategy: From Phenotypic Observation to Molecular Target

The journey to elucidating a compound's MoA begins with a broad, phenotypic assessment and progressively narrows to identify a specific molecular target and its downstream consequences. Given the established precedent for indazole derivatives as kinase inhibitors, our strategic approach is built on this high-probability hypothesis, while remaining open to other possibilities.[1][3]

The overall workflow is designed as a tiered screening and validation cascade:

Caption: High-level workflow for MoA elucidation.

| Tier 1: Initial Phenotypic & Cytotoxicity Screening

The first critical step is to determine if and how the compound affects cancer cell viability. This provides the foundational evidence that the compound has a biological effect and establishes the concentration range for subsequent, more detailed mechanistic studies.

| Causality of Experimental Choice: Why Start with Cell Viability?

Before investing in complex and resource-intensive target identification assays, it is essential to confirm that the compound has a functional consequence, such as inhibiting cell proliferation or inducing cell death. Assays like the MTT or XTT provide a quantitative measure of metabolic activity, which is a reliable proxy for cell viability.[4][5][6][7] This initial screen allows for the determination of the half-maximal inhibitory concentration (IC50), a critical parameter for dose selection in all future experiments.

| Core Protocol: XTT Cell Viability Assay

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is chosen for its sensitivity and the production of a water-soluble formazan product, which simplifies the workflow compared to the MTT assay.[6][7]

Principle: Metabolically active cells reduce the XTT tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[4][6]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., a panel representing different cancer types such as lung, breast, and leukemia) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the this compound-based compound. Treat the cells with a range of concentrations (e.g., from 0.01 µM to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

-

XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[4]

-

Incubation: Add the XTT labeling mixture to each well and incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

-

Data Acquisition: Measure the absorbance of the wells at 450-490 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

| Parameter | Description |

| Assay | XTT Cell Viability Assay |

| Output | IC50 (Half-maximal Inhibitory Concentration) |

| Controls | Vehicle (e.g., DMSO), Untreated Cells, Positive Control (e.g., Staurosporine) |

| Cell Lines | Panel of relevant cancer cell lines (e.g., A549, MCF-7, K562)[2] |

| Tier 2: Target Class Identification - The Kinome Scan

With anti-proliferative activity confirmed, the next logical step, based on the indazole scaffold's known pharmacology, is to investigate its effect on the human kinome.[1][3] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of cancer.[9][10]

| Causality of Experimental Choice: Why a Broad Kinase Screen?

A broad, unbiased screen against a large panel of kinases provides a comprehensive overview of the compound's selectivity and identifies high-affinity targets.[9][11] This approach is more efficient than testing individual kinases based on hypotheses alone. It helps to identify both the intended targets and potential off-target liabilities early in the discovery process.[12] Commercial services offer profiling against hundreds of kinases, providing a rapid and robust dataset.[13]

Caption: Workflow for kinome profiling.

| Core Protocol: In Vitro Kinase Profiling Service

Leveraging a specialized contract research organization (CRO) for kinome profiling is standard industry practice. The general workflow is as follows:

Step-by-Step Methodology:

-

Compound Submission: Provide the test compound at a specified concentration (typically 1 µM for an initial screen) to the CRO.

-

Assay Performance: The CRO performs biochemical kinase activity assays. These are often luminescence- or fluorescence-based assays that measure the consumption of ATP or the phosphorylation of a substrate.[10][14]

-

Data Analysis: The CRO provides a detailed report, typically including the percent inhibition for each kinase in the panel at the tested concentration.

-

Hit Identification: Analyze the data to identify "hits" – kinases that are significantly inhibited by the compound (e.g., >50% or >90% inhibition).

-

Selectivity Assessment: Evaluate the selectivity of the compound by comparing the inhibition of the primary hits to the inhibition of other kinases in the panel. A selectivity score can be calculated to quantify this.[13]

| Parameter | Description |

| Assay | In Vitro Kinome-wide Activity Screen |

| Output | Percent inhibition against a large panel of kinases. |

| Follow-up | IC50 determination for primary "hit" kinases. |

| Providers | Reaction Biology, Carna Biosciences, Eurofins, etc.[13][15] |

| Tier 3: Validating Direct Target Engagement in a Cellular Context

A compound that inhibits a purified enzyme in a test tube may not necessarily engage that same target within the complex environment of a living cell.[16] Therefore, it is critical to validate target engagement in a cellular context.

| Causality of Experimental Choice: Why CETSA?

The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming drug-target interaction in intact cells or cell lysates.[17][18][19] It does not require any modification of the compound or the target protein, providing a physiologically relevant assessment of binding.[17][20] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[20][21][22]

| Core Protocol: Cellular Thermal Shift Assay (CETSA)

Step-by-Step Methodology:

-

Cell Treatment: Treat intact cells with the test compound at various concentrations (and a vehicle control) for a defined period.

-

Heating: Heat the cell suspensions to a range of temperatures to create a "melt curve," or to a single, optimized temperature for an isothermal dose-response fingerprint (ITDRF).[18][19]

-

Cell Lysis: Lyse the cells to release the proteins.

-

Separation of Aggregates: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured protein fraction.[19][21]

-

Protein Detection: Analyze the amount of the target protein (identified from the kinome screen) remaining in the soluble fraction using Western blotting or other sensitive protein detection methods like Simple Western (Wes).[23][24]

-

Data Analysis:

-

Melt Curve: Plot the amount of soluble target protein against temperature. A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.[22]

-

ITDRF: Plot the amount of soluble protein at a fixed temperature against the compound concentration to determine a cellular EC50 for target binding.[22]

-

Caption: Experimental workflow for CETSA.

| Tier 4: Cellular Pathway & Functional Analysis

Confirming direct target binding is a critical milestone. The next step is to demonstrate that this binding event leads to the inhibition of the kinase's downstream signaling pathway, ultimately connecting the molecular interaction to the observed anti-proliferative phenotype.

| Causality of Experimental Choice: Why Western Blotting for Pathway Analysis?

Western blotting is a robust and widely used technique to measure changes in the expression and phosphorylation status of specific proteins within a signaling cascade.[24][25][26] By using phospho-specific antibodies, one can directly assess the activity of a kinase by measuring the phosphorylation of its known substrates. This provides direct evidence that the compound is not only binding to its target but also functionally inhibiting it.

| Core Protocol: Western Blot Analysis of Downstream Signaling

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells to reduce basal signaling, then treat with the test compound at concentrations around its IC50 and 10x IC50 for various time points. Include a vehicle control.

-

Cell Lysis: Lyse the cells using an appropriate buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[25]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[27]

-

Immunoblotting:

-

Blocking: Block the membrane to prevent non-specific antibody binding.[28]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target kinase, the phosphorylated form of its key downstream substrate (e.g., p-AKT, p-ERK), and the total form of that substrate. A loading control (e.g., GAPDH, β-actin) is also essential.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[25]

-

Data Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal to determine the specific effect on phosphorylation.